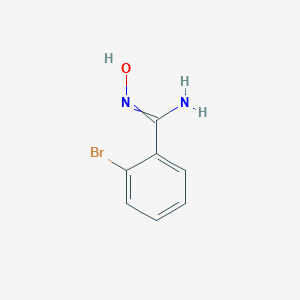

2-Bromo-N-hydroxybenzimidamide

Beschreibung

Significance and Research Context of N-Hydroxybenzimidamide Derivatives

Within the broader class of benzimidamides, N-hydroxybenzimidamide derivatives, also known as benzamidoximes, are of particular interest. nih.gov These compounds feature a hydroxyl group attached to the imine nitrogen of the imidamide moiety (–C(=NOH)NH2). This functional group confers unique properties, most notably the ability to act as a bioisostere for carboxylic acids and to function as an effective chelating agent for metal ions. Their capacity to engage in hydrogen bonding and coordinate with metallic centers makes them valuable as potential enzyme inhibitors. cumbria.ac.uk Consequently, N-hydroxybenzimidamide derivatives are actively investigated in drug discovery and development, serving as key intermediates in the synthesis of novel therapeutic candidates, including those with antimicrobial and anticancer properties. nih.govresearchgate.net

Scope and Objectives of the Research Outline

This article provides a focused and detailed analysis of a specific halogenated derivative: 2-Bromo-N-hydroxybenzimidamide . The primary objective is to present a comprehensive overview of this compound, grounded in scientific literature. The scope is strictly limited to its chemical properties, established synthetic methodologies, and its documented applications in scientific research. By concentrating solely on these aspects, this text aims to deliver an authoritative and scientifically precise resource for researchers and chemists interested in this particular molecule.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQOWPJQZVMMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N/O)/N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 2 Bromo N Hydroxybenzimidamide

2-Bromo-N-hydroxybenzimidamide is an organic compound distinguished by a benzimidamide core structure with a bromine atom at the 2-position of the benzene (B151609) ring and a hydroxyl group on the imine nitrogen. This specific arrangement of atoms imparts distinct physicochemical characteristics that are foundational to its reactivity and potential applications.

The key properties of this compound are summarized in the interactive table below.

Chemical Reactivity and Transformation Pathways

Cycloaddition and Heterocycle Formation Reactions

The N-hydroxyimidamide moiety is a key functional group that engages in several types of cycloaddition and annulation reactions to form stable five-membered heterocyclic rings. These transformations are fundamental in constructing the core of various biologically active molecules.

Intramolecular cyclization represents a primary pathway for converting N-hydroxybenzimidamides into imidazole (B134444) derivatives. This process typically involves an initial reaction to append a suitable side chain, which then participates in the ring-closing step.

A key synthetic route to imidazole carboxylates involves a two-step sequence starting with a Michael addition. In a documented example, 4-bromo-2-fluoro-N-hydroxybenzimidamide, an analogue of the title compound, undergoes a Michael addition reaction with ethyl propiolate. newdrugapprovals.orggoogle.com This addition forms an acrylate (B77674) intermediate, specifically ethyl 3-(4-bromo-2-fluorobenzimidamidooxy)acrylate. newdrugapprovals.orggoogle.com

The subsequent step involves the thermal cyclization of this intermediate. Heating the acrylate derivative in a high-boiling point solvent, such as diphenyl oxide or xylene, induces an intramolecular cyclization to yield the corresponding imidazole product, ethyl 2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylate. newdrugapprovals.orggoogle.com This reaction, however, can produce by-products like 2-(4-bromo-2-fluorophenyl)pyrimidin-4-ol. newdrugapprovals.orggoogle.com

Table 1: Michael Addition and Thermal Cyclization

| Starting Material | Reagent | Intermediate | Conditions for Cyclization | Product |

| 4-Bromo-2-fluoro-N-hydroxybenzimidamide | Ethyl propiolate | Ethyl 3-(4-bromo-2-fluorobenzimidamidooxy)acrylate | Heating in high-boiling solvent (e.g., diphenyl oxide, xylene) | Ethyl 2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylate |

Intramolecular Cyclizations to Imidazoles

Influence of Catalytic Lewis Acids on Cyclization Selectivity

As an alternative to high-temperature thermal cyclization, the ring-closing step can be facilitated by the use of catalytic Lewis acids. newdrugapprovals.orgnewdrugapprovals.org For the transformation of ethyl 3-(4-bromo-2-fluorobenzimidamidooxy)acrylate into ethyl 2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylate, catalytic amounts of copper(I) or copper(II) salts have been shown to be effective. newdrugapprovals.orgnewdrugapprovals.org The use of a Lewis acid catalyst can offer a milder reaction pathway compared to thermal conditions, potentially improving the selectivity and yield of the desired imidazole product over pyrimidine (B1678525) by-products. newdrugapprovals.orgnewdrugapprovals.org Lewis acids function by activating the substrate, thereby lowering the energy barrier for the intramolecular cyclization. thieme-connect.de

Annulation reactions provide a direct method for constructing the imidazole ring by combining the N-hydroxybenzimidamide backbone with an alkyne. These methods can be designed to proceed without the need for transition-metal catalysts.

An efficient, transition-metal-free strategy has been developed for the synthesis of 2,4-disubstituted imidazoles through the base-promoted annulation of amidoximes with terminal alkynes. nih.gov This method, which demonstrates high atom economy, is typically performed using a base such as cesium carbonate (Cs₂CO₃) in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov

A plausible mechanism for this transformation involves several steps nih.gov:

Nucleophilic Addition: The reaction initiates with the regioselective nucleophilic addition of the amidoxime's O-H bond to the alkyne under basic conditions, forming an O-vinylated amidoxime (B1450833) intermediate.

3,3-Sigmatropic Rearrangement: This intermediate undergoes a sequential 3,3-sigmatropic rearrangement.

Intramolecular Cyclization: An intramolecular nucleophilic addition of a nitrogen atom onto the newly formed aldehyde or ketone functional group occurs, leading to a five-membered heterocyclic intermediate.

Dehydration: The final step is the dehydration of this intermediate to yield the stable aromatic imidazole ring. nih.gov

This approach avoids the costs and potential toxicity associated with transition-metal catalysts, aligning with principles of green chemistry. nih.govnih.gov

The transition-metal-free annulation of amidoximes with alkynes exhibits a broad substrate scope. nih.gov The reaction is not only successful with terminal alkynes to produce 2,4-disubstituted imidazoles but can also be applied to internal alkynes, which results in the formation of 2,4,5-trisubstituted imidazoles. nih.gov This versatility allows for the synthesis of a wide array of imidazole derivatives.

The regiochemistry of the reaction is dictated by the initial nucleophilic addition of the amidoxime's oxygen to the alkyne. nih.gov The proposed mechanism suggests a specific orientation of this addition, which ultimately determines the substitution pattern on the final imidazole product. nih.gov Studies on related cyclizations show a high degree of functional group tolerance, with both electron-donating and electron-withdrawing groups on the aromatic rings of the reactants being well-tolerated, generally providing good yields of the desired products. acs.org This robustness makes the strategy highly versatile for creating diverse chemical libraries based on the imidazole scaffold. acs.org

Table 2: Substrate Scope in Transition-Metal-Free Annulation

| Amidoxime Type | Alkyne Type | Base/Solvent | Product |

| General Amidoximes | Terminal Alkynes | Cs₂CO₃ / DMSO | 2,4-Disubstituted Imidazoles |

| General Amidoximes | Internal Alkynes | Cs₂CO₃ / DMSO | 2,4,5-Trisubstituted Imidazoles |

Synthesis of 1,2,4-Oxadiazole (B8745197) Derivatives

The amidoxime functional group is a cornerstone for the synthesis of 1,2,4-oxadiazole rings, a scaffold present in numerous biologically active compounds. d-nb.infonih.gov 2-Bromo-N-hydroxybenzimidamide can be readily converted into this heterocyclic system through several established pathways.

A prevalent and robust method for constructing the 1,2,4-oxadiazole ring involves a two-step sequence starting with the acylation of an amidoxime, followed by cyclodehydration. nih.govnih.gov In this process, the N-hydroxy group of this compound acts as a nucleophile, attacking an activated carboxylic acid derivative, such as an acyl chloride, or a carboxylic acid activated by a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) or HCTU. nih.govnih.gov This initial acylation step yields an O-acyl amidoxime intermediate.

Subsequent heating of this intermediate, often in the presence of a base like pyridine (B92270) or a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), induces an intramolecular cyclization and dehydration, furnishing the stable 1,2,4-oxadiazole ring. nih.govnih.govresearchgate.net The resulting product is a 3-(2-bromophenyl)-5-substituted-1,2,4-oxadiazole, where the substituent at the 5-position is derived from the acylating agent used. This method is highly versatile, allowing for the introduction of a wide array of functional groups at the C5 position of the oxadiazole ring. rjptonline.org

Table 1: Examples of Acylation-Cyclization Reactions for 1,2,4-Oxadiazole Synthesis

| Starting Amidoxime | Acylating Agent/Carboxylic Acid | Coupling/Cyclization Conditions | Product Type | Yield | Reference |

| 4-Bromo-N'-hydroxybenzimidamide | Steroid-Carboxylic Acid | 1. CDI, CH₂Cl₂; 2. TBAF, THF, reflux | 3-(4-Bromophenyl)-5-steroid-1,2,4-oxadiazole | 58% | nih.gov |

| N'-Hydroxybenzimidamide | gem-Dibromomethylarenes | K₂CO₃, I₂ (catalyst) | 3,5-Diaryl-1,2,4-oxadiazole | ~90% | nih.gov |

| N'-Hydroxybenzimidamide | Benzoyl Chloride | Pyridine | 3,5-Diphenyl-1,2,4-oxadiazole | N/A | researchgate.net |

| 4-Cyanobenzamidoxime | N-Boc-GABA | HCTU | 3-(4-(N-Boc-aminobutyl)phenyl)-5-(4-cyanophenyl)-1,2,4-oxadiazole | N/A | nih.gov |

When N-substituted amidoximes are employed, the synthetic pathway can be directed towards the formation of 1,2,4-oxadiazol-5-ones. These structures are valuable intermediates in medicinal chemistry. nih.govrsc.org The synthesis is achieved through a base-mediated carbonylative cyclization. nih.govresearchgate.net

In this reaction, an N-substituted amidoxime is treated with a carbonylating agent, most commonly 1,1'-carbonyldiimidazole (CDI). The base facilitates the cyclization to form the 3-substituted-1,2,4-oxadiazol-5(4H)-one ring. nih.gov Applying this to a derivative of the title compound, a 3-(2-bromoaryl)-1,2,4-oxadiazol-5(4H)-one can be synthesized. These bromoaryl oxadiazolones are themselves versatile intermediates. For instance, they can undergo a microwave-assisted cascade reaction with various amines (anilines, aliphatic amines) to produce N-1 substituted 3-aminoindazoles, demonstrating a powerful transformation pathway for generating privileged medicinal scaffolds. acs.org

Derivatization and Functionalization Strategies

The dual functionality of this compound allows for a wide range of derivatization strategies, targeting either the bromine atom on the aromatic ring or the amidoxime group.

The bromine atom at the 2-position of the benzoyl ring is a key handle for molecular elaboration. As an aryl halide, it is susceptible to a variety of organic transformations.

Nucleophilic Aromatic Substitution : Under appropriate conditions, the bromine atom can be displaced by various nucleophiles, such as amines or thiols, to introduce new functional groups onto the aromatic ring.

Metal-Catalyzed Cross-Coupling Reactions : A more common and versatile strategy involves the use of the bromo-substituent in metal-catalyzed cross-coupling reactions. It can serve as a substrate in Suzuki couplings (with boronic acids), Sonogashira couplings (with terminal alkynes), and Buchwald-Hartwig aminations (with amines). researchgate.netrsc.org These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds, allowing the 2-bromophenyl moiety to be connected to a vast array of other molecular fragments. For example, a Suzuki reaction could be used to couple the 3-(2-bromophenyl)-1,2,4-oxadiazole (B13148258) core with another aryl or heteroaryl boronic acid, generating complex biaryl structures. researchgate.net

The amidoxime group is a multifaceted functional group that serves as a linchpin for the synthesis of numerous heterocyclic systems. nih.govmdpi.com Its utility extends beyond the synthesis of 1,2,4-oxadiazoles and oxadiazolones.

The N-hydroxyimidamide structure is a potent nucleophile and a 1,3-dipolar species precursor, making it a valuable building block. nih.govrjptonline.org It can react with:

Carboxylic Acid Derivatives : As detailed previously, reaction with activated carboxylic acids or anhydrides leads to 1,2,4-oxadiazoles. nih.govnih.gov

Carbonylating Agents : Reaction with reagents like CDI leads to 1,2,4-oxadiazolones. nih.gov

Nitriles : In the presence of a catalyst, amidoximes can undergo 1,3-dipolar cycloaddition with nitriles to form 1,2,4-oxadiazoles, although this route can sometimes be less favorable. nih.gov

Other Electrophiles : The amidoxime group can participate in cyclization reactions with a variety of other electrophilic partners to generate different heterocyclic cores, solidifying its status as a privileged intermediate in synthetic and medicinal chemistry. nih.gov

Computational and Theoretical Chemistry Studies

Computational Analyses

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. nih.gov It provides a map of the electrostatic potential on the electron density surface, which is crucial for understanding and predicting a molecule's reactive behavior. nih.gov The MEP map helps in identifying the regions of a molecule that are rich or poor in electrons, thereby indicating likely sites for electrophilic and nucleophilic attack.

In an MEP map, different potential values are represented by various colors. Typically, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are shown in shades of red. These areas correspond to regions with an excess of electrons, such as lone pairs on heteroatoms. Conversely, regions of positive electrostatic potential, which are favorable for nucleophilic attack, are depicted in shades of blue. These electron-deficient areas usually surround hydrogen atoms attached to electronegative atoms. Green or yellow areas represent regions of neutral or near-zero potential.

For 2-Bromo-N-hydroxybenzimidamide, an MEP analysis would theoretically reveal the distribution of charge across the molecule. The electronegative oxygen and nitrogen atoms of the N-hydroxybenzimidamide group are expected to be centers of high electron density (red regions), making them potential sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group would likely exhibit a region of positive potential (blue region), indicating its susceptibility to nucleophilic attack. The bromine atom, with its ability to participate in halogen bonding, would also influence the electrostatic potential map.

A detailed literature search for specific computational studies on this compound did not yield explicit Molecular Electrostatic Potential (MEP) analysis or associated data tables for this particular compound. While MEP studies have been conducted on structurally related molecules, such as derivatives of 3,4-dichloro-N′-hydroxybenzimidamide nih.govsemanticscholar.orgresearchgate.netresearchgate.net, specific findings for this compound are not available in the reviewed literature. Therefore, a quantitative data table of MEP values cannot be provided at this time.

Amidoxime (B1450833) Functionality as a Chelating Scaffold

The amidoxime group (–C(NH2)=NOH) is a cornerstone of the chelating ability of this compound. This functional group possesses two donor atoms, the amino nitrogen and the oxime oxygen, which can coordinate to a metal center to form a stable five-membered chelate ring. rsc.org This bidentate chelation is a key factor in the formation of stable metal complexes.

The presence of the N-hydroxy group enhances the metal-binding capacity of the molecule compared to its N-alkylated counterparts. The hydroxylamine (B1172632) group can also participate in hydrogen bonding, which can further stabilize the coordination sphere around a metal ion. Amidoximes are recognized as versatile building blocks in the synthesis of metal ion chelating ligands, underscoring their importance in coordination chemistry. rsc.org

Design Principles for Metal Ion Complexation

The design of this compound as a ligand for metal ion complexation is influenced by several key factors, primarily the electronic and steric effects of its substituents.

The bromine atom at the 2-position of the benzene (B151609) ring exerts a significant steric and electronic influence on the coordination behavior of the ligand. Sterically, the ortho-bromo group can influence the orientation of the ligand around a metal center, potentially affecting the geometry of the resulting complex. Electronically, the electron-withdrawing nature of the bromine atom can impact the electron density on the coordinating atoms of the amidoxime group, thereby modulating the strength of the metal-ligand bonds. The position of the bromo substituent is crucial; for instance, a 2-bromo isomer exhibits greater steric hindrance compared to a 4-bromo isomer, which can lead to different reactivities and coordination properties.

The interplay between the amidoxime group and the bromo substituent allows for the tuning of the ligand's properties. For example, the presence of halogens like bromine can enhance the biological activity of organic compounds, a property that is often linked to their coordination behavior with metal ions in biological systems.

Spectroscopic Characterization of Metal Complexes

The characterization of metal complexes of this compound relies on various spectroscopic techniques to elucidate their structure and bonding. While specific spectroscopic data for metal complexes of this compound are not extensively reported, the characterization of the free ligand and related complexes provides insight into the expected spectral features.

Infrared (IR) Spectroscopy: For the free ligand, characteristic IR bands would include N-H stretching vibrations around 3300 cm⁻¹ and C=N stretching vibrations around 1620 cm⁻¹. Upon complexation with a metal ion, shifts in these vibrational frequencies are expected. Specifically, a shift in the C=N stretching frequency would indicate the coordination of the imine nitrogen, while changes in the N-O and O-H stretching vibrations would confirm the involvement of the oxime oxygen in metal binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of the free ligand shows aromatic protons in the range of δ 6.9–8.2 ppm and a broad singlet for the hydroxyl proton between δ 10.4–10.5 ppm. In the ¹³C NMR spectrum, the carbonyl-like carbon (C=N) appears around δ 165 ppm, and the brominated aromatic carbons are observed between δ 120–130 ppm. Upon complexation, significant shifts in the signals of the protons and carbons near the coordination sites are anticipated. The disappearance of the hydroxyl proton signal can indicate deprotonation upon coordination.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of the ligand would show absorptions corresponding to π-π* and n-π* transitions within the aromatic ring and the amidoxime group. The formation of metal complexes typically results in the appearance of new absorption bands in the visible region, which are attributed to d-d transitions of the metal ion or charge-transfer transitions between the metal and the ligand. These new bands are indicative of the coordination environment and geometry of the metal complex.

Table of Compounds

Classic Synthetic Routes

The traditional synthesis of 2-Bromo-N-hydroxybenzimidamide primarily relies on the conversion of a nitrile precursor. This well-established pathway is a cornerstone of amidoxime (B1450833) chemistry.

Amidoxime Formation via Nitrile Hydroxylamine (B1172632) Condensation

The most direct and widely utilized method for synthesizing this compound is through the condensation of 2-bromobenzonitrile (B47965) with hydroxylamine. nih.gov This reaction involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile group. nih.gov

Typically, the process is carried out by reacting 2-bromobenzonitrile with hydroxylamine hydrochloride in the presence of a base. The base, such as pyridine (B92270) or sodium carbonate, serves to generate the free hydroxylamine nucleophile in situ. nih.gov The reaction is commonly performed in a protic solvent like ethanol (B145695) and heated under reflux to drive the reaction to completion. nih.gov The general scheme for this reaction is a foundational method for preparing a wide range of aromatic and aliphatic amidoximes. nih.gov

Table 1: Reagents and Conditions for Nitrile Hydroxylamine Condensation

| Reagent | Role | Typical Conditions |

|---|---|---|

| 2-Bromobenzonitrile | Starting Material | Reactant |

| Hydroxylamine Hydrochloride | Source of Hydroxylamine | Used in excess (e.g., 1.5 equivalents) |

| Pyridine / Sodium Carbonate | Base | Neutralizes HCl, generates free hydroxylamine nih.gov |

| Ethanol / Methanol (B129727) | Solvent | Reflux temperature (e.g., 80°C) nih.gov |

Optimization of Reaction Parameters in Amidoxime Synthesis

The efficiency and yield of amidoxime synthesis are highly dependent on the reaction conditions. osti.gov Researchers have extensively studied the optimization of parameters such as solvent, temperature, base, and reaction time to maximize product formation and minimize impurities. osti.govmdpi.com

Key optimization findings include:

Solvent Choice : While alcohols like ethanol and methanol are common, other solvents such as dimethyl sulfoxide (B87167) (DMSO) have been shown to be effective, in some cases leading to higher uranium adsorption capacity for amidoxime-based adsorbents. osti.gov The conversion of nitriles to amidoximes was observed to be slower in methanol compared to other solvents in certain studies. osti.gov

Temperature : The reaction is often heated to reduce reaction times, with temperatures around 70-80°C being optimal in many cases. nih.govosti.gov

pH and Base : The choice and amount of base are critical. Using an aqueous solution of hydroxylamine can sometimes eliminate the need for an additional base and shorten the reaction time. nih.gov For specific applications, maintaining an optimal pH, such as pH 7, has been found to be crucial. rsc.org

Reaction Time : Reaction times can vary significantly, from a few hours to over 24 hours, depending on the substrate's reactivity and the chosen conditions. nih.gov Systematic studies have shown that uranium adsorption capacity can increase with amidoximation time in certain solvent systems. osti.gov

Alternative Energy Sources : To enhance reaction rates and yields, methods like ultrasonic irradiation have been explored, offering a solvent-free approach that can produce amidoximes in high yields with shorter reaction times. nih.govresearchgate.net

Table 2: Optimization Parameters for Amidoxime Synthesis

| Parameter | Variation | Effect on Reaction | Source |

|---|---|---|---|

| Solvent | Water, Methanol, DMSO, IPA | Reaction rate and yield; affects side product formation. DMSO showed high efficiency in some studies. | osti.gov |

| Temperature | Room Temperature to 80°C | Higher temperatures generally decrease reaction time. Optimal temperature depends on the specific reaction. | nih.govosti.gov |

| Base | NaOH, K2CO3, Pyridine | Affects the rate of hydroxylamine generation and overall yield. | nih.govresearchgate.net |

| Time | 3 to 48 hours | Longer times can increase conversion but may also lead to byproduct formation. | osti.govmdpi.com |

Advanced Synthetic Approaches

More recent developments in organic synthesis have led to advanced, more efficient methods for preparing amidoximes, particularly N-substituted analogs. These methods often offer milder conditions, shorter reaction times, and the ability to combine multiple synthetic steps.

One-Pot Methodologies for N-Substituted Amidoximes

A significant advancement is the development of one-pot syntheses for N-substituted amidoximes. nih.govrsc.orgresearchgate.net These procedures allow for the direct conversion of precursors like secondary amides, carboxylic acids, or acid chlorides into the desired amidoxime without isolating intermediates. nih.govrsc.orgnih.gov

One prominent one-pot method involves the dehydrative condensation of a secondary amide mediated by a combination of triphenylphosphine (B44618) (Ph3P) and iodine (I2). nih.govrsc.orgnih.gov This approach is notable for its mild conditions and rapid reaction times, yielding a variety of N-aryl and N-alkyl amidoximes. nih.govresearchgate.net The process can also start from carboxylic acids or acid chlorides, which first react with an amine in situ to form the secondary amide intermediate. nih.gov

Role of Catalysts and Reagents in Amidoxime Synthesis

The choice of catalysts and reagents is pivotal in both classical and advanced amidoxime syntheses.

In classical routes, the primary reagent is hydroxylamine, often generated in situ from its hydrochloride salt using a base. nih.gov For advanced syntheses, a broader range of activating agents and catalysts are employed:

Dehydrating Agents : The triphenylphosphine-iodine (Ph3P-I2) system is a highly effective dehydrating agent that facilitates the formation of N-substituted amidoximes from amides under mild conditions. rsc.orgnih.gov

Chlorinating Agents : Reagents like phosphorus pentachloride (PCl5) or phosphorus pentoxide (P2O5) can be used to convert secondary amides into imidoyl chlorides, which are reactive intermediates for reaction with hydroxylamine. rsc.orgnih.gov

Thionating Agents : Lawesson's reagent is used to convert amides into thioamides, which can then be reacted with hydroxylamine analogs. rsc.orgnih.gov

Lewis Acids : Catalytic amounts of Lewis acids, such as scandium triflate (Sc(OTf)3), have been shown to be effective in promoting the condensation of amidoximes with other molecules, for instance, in the synthesis of 1,2,4-oxadiazoles from amidoximes and orthoesters. researchgate.net

Metal-Free Catalysts : For applications in semiconductor processing where metal ion contamination is a concern, non-metallic catalysts like ammonium (B1175870) hydroxides (e.g., tetramethylammonium (B1211777) hydroxide) are used for cyanoethylation reactions, a step in producing certain amidoxime compounds. google.com

Analytical and Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Applications in Structure Elucidation

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of 2-Bromo-N-hydroxybenzimidamide, the ¹H NMR spectrum, typically recorded in a solvent such as DMSO-d₆, reveals characteristic signals for the aromatic and hydroxylamine (B1172632) protons. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet pattern in the downfield region, a result of their distinct chemical environments and spin-spin coupling interactions. The proton of the N-hydroxy group (-OH) is expected to appear as a broad singlet, with its chemical shift being sensitive to factors such as solvent, concentration, and temperature. Similarly, the proton of the amino group (-NH₂) would also present as a distinct signal, likely a singlet.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic-H | 7.20 - 7.60 | m | 4H |

| -OH | 9.63 | s | 1H |

| -NH₂ | 5.95 | s | 2H |

Note: The chemical shifts are typical and can vary based on experimental conditions.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The carbon atom of the imidamide functional group (C=N) is characteristically found in the downfield region of the spectrum. The aromatic carbons exhibit signals in the typical aromatic region, with the carbon atom bonded to the bromine atom showing a distinct chemical shift due to the halogen's electronic effects.

| Carbon | Chemical Shift (δ) ppm |

| C=N | ~150 |

| Aromatic C-Br | ~115 |

| Aromatic C-H | 120 - 135 |

| Aromatic C-C(N) | ~130 |

Note: The chemical shifts are approximate and can vary based on experimental conditions.

Two-Dimensional NMR Techniques for Connectivity

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and determining the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between protons on the aromatic ring of this compound, helping to assign the specific positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates directly bonded proton and carbon atoms. For this compound, it would definitively link each aromatic proton signal to its corresponding carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the context of this compound, LC-MS is an invaluable tool for:

Purity Assessment: An LC chromatogram can separate the target compound from any impurities, starting materials, or by-products from its synthesis. The mass spectrometer then provides the molecular weight of each separated component, allowing for their identification.

Reaction Monitoring: The progress of the synthesis of this compound can be monitored by taking small aliquots from the reaction mixture and analyzing them by LC-MS. This allows for the determination of the consumption of starting materials and the formation of the desired product in near real-time.

High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule. For this compound (C₇H₇BrN₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 214.9818 and 216.9797 due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

Detailed fragmentation analysis and specific LC chromatograms for this compound are not widely reported in public literature. The discussion above is based on the general application of LC-MS for the analysis of organic compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| N-H (amine) | Stretching | 3400 - 3200 |

| O-H (hydroxylamine) | Stretching | 3300 - 3100 (broad) |

| C=N (imidamide) | Stretching | 1680 - 1620 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-Br | Stretching | 700 - 500 |

The presence of a strong absorption band in the 1680-1620 cm⁻¹ region would be indicative of the C=N double bond of the imidamide group. The broad absorption bands in the high-frequency region would correspond to the N-H and O-H stretching vibrations. The absence of a sharp band around 2200 cm⁻¹, characteristic of a nitrile (C≡N) group, would confirm the successful conversion of a potential nitrile precursor.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment of synthesized chemical compounds. In the context of this compound and its analogues, reversed-phase HPLC is frequently employed to separate the main compound from any starting materials, by-products, or degradation products. This methodology provides critical data on the percentage purity of the sample, which is essential for its subsequent use in research and development.

The separation principle in reversed-phase HPLC relies on the differential partitioning of the analyte between a nonpolar stationary phase (commonly a C18-modified silica) and a polar mobile phase. The composition of the mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is optimized to achieve efficient separation. The retention time (tR), the time it takes for a compound to elute from the column, is a characteristic parameter for a given compound under specific chromatographic conditions.

Detailed research findings from studies on related N-hydroxybenzimidamide derivatives demonstrate the utility of HPLC in verifying their purity. For instance, in the synthesis of (Z)-2-Bromo-4-fluoro-N′-hydroxybenzimidamide, a structurally similar compound, HPLC analysis was crucial in confirming its high purity. d-nb.infonih.gov The analysis indicated a purity of 98.1% with a retention time of 19.28 minutes. d-nb.infonih.gov While specific conditions were not fully detailed in the cited abstract, such a late retention time suggests a well-retained compound, indicative of its nonpolar character.

In other studies involving the synthesis of novel compounds, HPLC is a standard method for purity confirmation, with a general acceptance criterion of ≥95% purity for compounds intended for biological testing. up.ac.za For the analysis of various newly synthesized compounds, including those with a benzamide (B126) moiety, HPLC methods are developed and validated to ensure they are fast, simple, and suitable for routine analysis. bas.bg These methods often involve a C18 column and an isocratic elution with a mobile phase consisting of acetonitrile and water, sometimes with the addition of an acid like formic acid to improve peak shape and resolution. nih.gov For example, a sensitive HPLC method for a different benzamide derivative utilized an isocratic elution with acetonitrile-water (70:30) containing 0.1% formic acid, with UV detection at 320 nm. nih.gov

The following interactive data table summarizes typical HPLC conditions reported for the analysis of this compound and structurally related compounds, showcasing the common parameters used for purity assessment.

| Compound | HPLC Column | Mobile Phase | Detection | Retention Time (tR) | Purity (%) | Reference |

| (Z)-2-Bromo-4-fluoro-N′-hydroxybenzimidamide | Not Specified | Not Specified | Not Specified | 19.28 min | 98.1 | d-nb.infonih.gov |

| 4-(2-bromoethyl)-N-hydroxybenzimidamide | Not Specified | Not Specified | LC-MS (APCI+/ESI) | 0.318 min | 98 | up.ac.za |

| N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide | C18 | Acetonitrile:Water (70:30) + 0.1% Formic Acid | UV (320 nm) | Not Specified | >95 | nih.gov |

The data underscores the importance of HPLC in the quality control of this compound and its derivatives, ensuring that the material used for further studies is of a defined and high purity. The choice of a C18 column with an acetonitrile/water-based mobile phase appears to be a common and effective approach for the analysis of these types of compounds.

Q & A

Q. Purity Optimization :

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (methanol/water mixtures) yields >95% purity.

- Analytical Validation : Monitor reactions via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Table 1 : Key Reaction Parameters

| Step | Reagents | Solvent | Temp. | Time | Yield |

|---|---|---|---|---|---|

| Bromination | NBS, DCM | DCM | 0°C | 18 h | 86% |

| Hydroxylation | NH2OH·HCl, Et3N | MeOH | RT | 24 h | 72% |

Basic: How is this compound characterized spectroscopically?

Answer:

Critical characterization methods include:

- IR Spectroscopy : Detect functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=N at ~1620 cm⁻¹) .

- NMR :

- ¹H-NMR : Aromatic protons appear as multiplets between δ 6.9–8.2 ppm; hydroxyl protons (broad singlet at δ 10.4–10.5 ppm) .

- ¹³C-NMR : Carbonyl (C=O) signals at ~165 ppm; brominated aromatic carbons at ~120–130 ppm.

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 291 (calculated for C₁₃H₁₁BrN₂O) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protection : Use gloves (nitrile), lab coats, and safety goggles. Avoid skin/eye contact (S24/25) .

- Ventilation : Work in a fume hood to prevent inhalation of dust (S22) .

- Waste Disposal : Segregate halogenated waste and consult certified agencies for disposal .

Advanced: How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitutions?

Answer:

- Kinetic Studies : Monitor reaction rates under varying temperatures/pH to identify rate-limiting steps.

- Isotopic Labeling : Use ¹⁸O-labeled hydroxylamine to trace oxygen incorporation in products.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict electron density maps to identify reactive sites .

- Control Experiments : Compare reactivity with non-brominated analogs to assess bromine’s electronic effects .

Advanced: How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound derivatives?

Answer:

- Derivatization : Synthesize analogs with substituted aryl groups (e.g., 4-chlorophenyl, 3,4-dimethoxyphenyl) to enhance binding affinity .

- Biological Assays :

- Data Correlation : Use QSAR models to link substituent electronegativity with activity .

Table 2 : Example SAR Data

| Derivative | R-Group | IC₅₀ (μM) | LogP |

|---|---|---|---|

| 4-Cl | 4-chlorophenyl | 0.45 | 2.8 |

| 3,4-(OCH₃)₂ | 3,4-dimethoxyphenyl | 1.2 | 1.9 |

Advanced: How should researchers address contradictions in reported biological activities of this compound?

Answer:

- Replication Studies : Reproduce experiments using identical protocols (e.g., cell lines, assay conditions) .

- Meta-Analysis : Compare datasets across studies to identify variables (e.g., solvent choice, purity thresholds) affecting outcomes.

- Orthogonal Validation : Confirm activity via multiple assays (e.g., enzymatic inhibition + cellular cytotoxicity) .

- Error Analysis : Quantify batch-to-batch variability using HPLC-MS to rule out impurity effects .

Advanced: What strategies optimize solubility and stability of this compound in aqueous buffers?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.